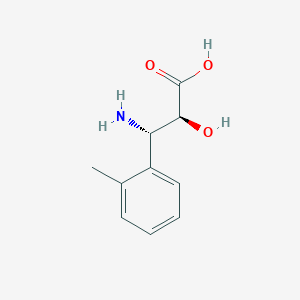

(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid

Vue d'ensemble

Description

“(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid” is a chemical compound . It is also known as "(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid" .

Molecular Structure Analysis

The molecular formula of “(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid” is C15H21NO5 . The average mass is 295.33 g/mol and the monoisotopic mass is 417.157623 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid” include a density of 1.3±0.1 g/cm3, boiling point of 668.9±55.0 °C at 760 mmHg, vapour pressure of 0.0±2.1 mmHg at 25°C, enthalpy of vaporization of 103.3±3.0 kJ/mol, and flash point of 358.4±31.5 °C . It also has a molar refractivity of 114.8±0.3 cm3, polar surface area of 96 Å2, and molar volume of 318.0±3.0 cm3 .Applications De Recherche Scientifique

Hydroxy Acids in Dermatology and Cosmetic Applications

Hydroxy acids (HAs) have been widely used in cosmetic and therapeutic formulations for various skin benefits. The review discusses the different classes of HAs, such as α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, and their applications as cosmetic and therapeutic agents. The article also emphasizes the importance of the safety evaluation of these formulations, especially concerning their prolonged use on sun-exposed skin. HAs play a significant role in cosmetic formulations and dermatologic applications, indicating their broad applicability in skincare and treatment (Kornhauser et al., 2010).

Radiolabeled Amino Acids for Tumor Imaging

Novel radiopharmaceuticals, including amino acids, target neoplasms through altered metabolic states. Two fluorinated analogues of alpha-aminoisobutyric acid were radiolabeled and characterized for amino acid uptake assays and evaluated in vivo in normal rats and a rodent tumor model. The results showed that both compounds are substrates for the A-type amino acid transport system, with one of the compounds showing higher specificity for A-type transport. Tissue distribution studies indicated that these compounds might be effective imaging agents for detecting intracranial neoplasms via positron emission tomography, suggesting their potential use in tumor imaging and diagnostics (McConathy et al., 2002).

Propriétés

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZRMUSJGAGTPL-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376161 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959583-33-6 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

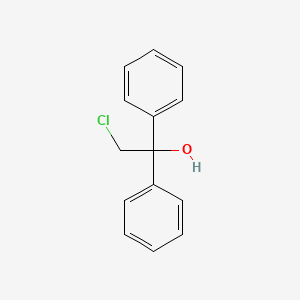

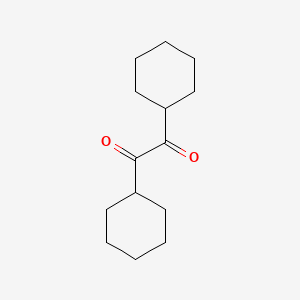

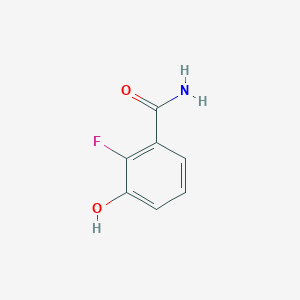

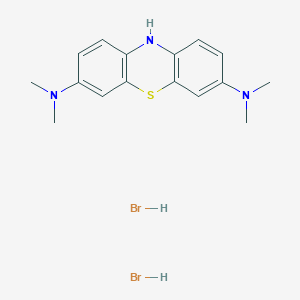

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-](/img/structure/B3059177.png)

![2-ethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B3059184.png)

![(1S,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3059188.png)